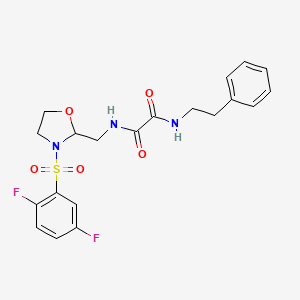

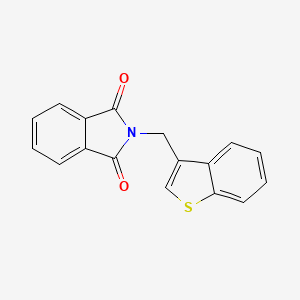

![molecular formula C17H18N2O2S B2390005 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole CAS No. 892687-14-8](/img/structure/B2390005.png)

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has shown promise in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In

科学的研究の応用

Antisecretory Activity

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole derivatives have been studied for their potential as antisecretory agents. These compounds, such as pantoprazole, are known to inhibit (H+,K+)-ATPase, an enzyme involved in gastric acid secretion (Kohl et al., 1992). This class of compounds requires activation by acid to form the active sulfenamide, selectively inhibiting the (H+,K+)-ATPase in vivo at low pH.

Anti-Helicobacter Pylori Activity

Benzimidazole derivatives demonstrate potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002). A particular derivative, identified in the study, showed low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments.

Antiulcer Potential

Some benzimidazole derivatives have been synthesized and tested for antiulcer activity, with compounds like 1-methyl-2{[(3,4dimethoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole showing promise in this regard (Madala, 2017).

Antiprotozoal Activity

Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have been found to possess strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds exhibiting better effectiveness than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Phosphatidylinositol 3-Kinase Inhibition

Research into the synthesis and biological evaluation of novel analogues of the PI3K inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole indicates that substitutions at certain positions of the benzimidazole ring can significantly affect the potency of these derivatives against class I PI3K enzymes (Rewcastle et al., 2011).

Antibacterial Effects

Research on substituted benzimidazoles like 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and their transition metal complexes has shown effective antibacterial activity against Gram-positive bacteria (Tavman et al., 2009).

特性

IUPAC Name |

2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCCSGCQTIQPKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)

![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)

![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)

![4-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2389938.png)

![8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2389939.png)

![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)